molecular formula C7H9F2IN2O B2666702 1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856086-54-8

1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2666702
CAS No.: 1856086-54-8
M. Wt: 302.063
InChI Key: FLMVXQRINVHLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl, ethoxymethyl, and iodine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents such as difluoromethyl iodide.

    Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethoxymethyl chloride in the presence of a base.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the difluoromethyl group make the compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-3-(methoxymethyl)-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    1-(Difluoromethyl)-3-(ethoxymethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of its functional groups, which impart specific electronic and steric properties. The difluoromethyl group provides unique electronic characteristics, while the ethoxymethyl and iodine groups offer opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-(difluoromethyl)-3-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-2-13-4-6-5(10)3-12(11-6)7(8)9/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMVXQRINVHLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.